molecular formula C23H27N2O5P B11413920 [4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine

[4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine

Cat. No.: B11413920
M. Wt: 442.4 g/mol
InChI Key: MYLLHPVLIARBIU-DTQAZKPQSA-N
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Description

[4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine typically involves the reaction of diethyl 1-acylamino-2,2-dichloroethenylphosphonates with amino acid esters. This reaction results in the formation of N-substituted derivatives of 5-amino-4-diethoxyphosphoryloxazol in high yields . The reaction conditions often include the use of polar protic and aprotic solvents such as water, methanol, ethanol, 2-propanol, acetonitrile, and acetone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine is used as an intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound has shown potential as an inhibitor of enzymes such as fructose-1,6-bisphosphate aldolase in Candida albicans . This makes it a promising candidate for the development of antifungal agents.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of [4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the enzyme fructose-1,6-bisphosphate aldolase in Candida albicans by forming stable ligand-protein complexes . This inhibition disrupts the enzyme’s function, leading to the suppression of fungal growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

Uniqueness

What sets [4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H27N2O5P

Molecular Weight

442.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C23H27N2O5P/c1-4-28-31(26,29-5-2)23-22(24-17-19-11-14-20(27-3)15-12-19)30-21(25-23)16-13-18-9-7-6-8-10-18/h6-16,24H,4-5,17H2,1-3H3/b16-13+

InChI Key

MYLLHPVLIARBIU-DTQAZKPQSA-N

Isomeric SMILES

CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=C(C=C3)OC)OCC

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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